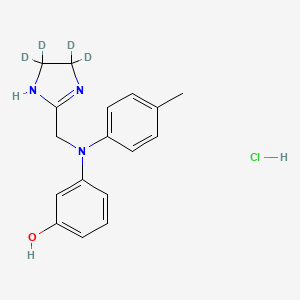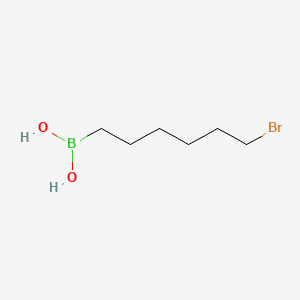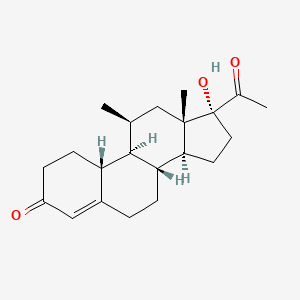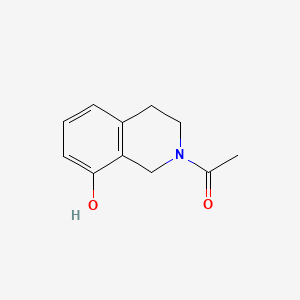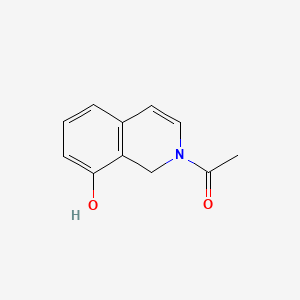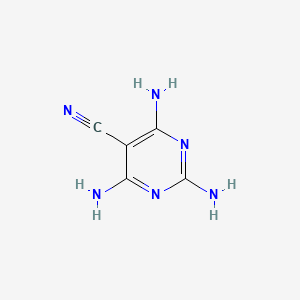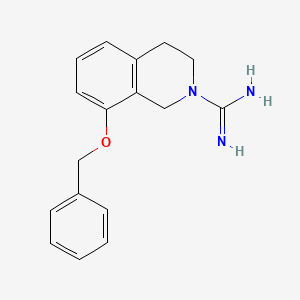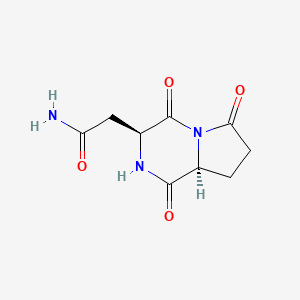
Pglu-asp dkp
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Pglu-asp dkp, also known as pyroglutamate-aspartate diketopiperazine, is a compound that has garnered significant interest in scientific research due to its unique structural and functional properties. This compound is a type of diketopiperazine, which is a class of cyclic dipeptides known for their stability and bioactivity. Pyroglutamate-aspartate diketopiperazine is particularly notable for its role in various biological processes and its potential therapeutic applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of pyroglutamate-aspartate diketopiperazine typically involves the cyclization of linear dipeptides. One common method is the use of solid-phase peptide synthesis (SPPS), where the linear dipeptide is assembled on a solid support and then cyclized to form the diketopiperazine ring. The reaction conditions often involve the use of coupling reagents such as carbodiimides and bases like N-methylmorpholine to facilitate the cyclization process .
Industrial Production Methods
In an industrial setting, the production of pyroglutamate-aspartate diketopiperazine can be scaled up using biocatalytic processes. Enzymes such as glutaminyl cyclase can be employed to catalyze the cyclization of the linear dipeptide, resulting in the formation of the diketopiperazine ring. This method is advantageous due to its high specificity and efficiency .
Analyse Chemischer Reaktionen
Types of Reactions
Pyroglutamate-aspartate diketopiperazine undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are influenced by the functional groups present in the compound.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used to oxidize the diketopiperazine ring.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride can be employed to reduce the diketopiperazine ring.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like alkyl halides or acyl chlorides under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the diketopiperazine ring can lead to the formation of hydroxylated derivatives, while reduction can yield reduced diketopiperazine compounds.
Wissenschaftliche Forschungsanwendungen
Pyroglutamate-aspartate diketopiperazine has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a model compound for studying peptide cyclization.
Biology: The compound is studied for its role in protein-protein interactions and its potential as a biomarker for certain diseases.
Medicine: Pyroglutamate-aspartate diketopiperazine is being investigated for its therapeutic potential in treating neurodegenerative diseases such as Alzheimer’s disease.
Wirkmechanismus
The mechanism of action of pyroglutamate-aspartate diketopiperazine involves its interaction with specific molecular targets and pathways. In the context of Alzheimer’s disease, the compound binds to amyloid-beta peptides and inhibits their aggregation. This is achieved through the formation of stable complexes with the peptides, preventing them from forming toxic oligomers and fibrils . Additionally, pyroglutamate-aspartate diketopiperazine can modulate the activity of enzymes involved in amyloid-beta production, further reducing the levels of these peptides in the brain .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Pyroglutamate-3 amyloid-beta peptide: This compound is similar in structure to pyroglutamate-aspartate diketopiperazine and is also involved in the pathology of Alzheimer’s disease.
Diketopiperazine derivatives: Various diketopiperazine derivatives have been studied for their bioactivity and therapeutic potential.
Uniqueness
Pyroglutamate-aspartate diketopiperazine is unique due to its specific interaction with amyloid-beta peptides and its ability to inhibit their aggregation. This property makes it a promising candidate for the development of new therapeutic agents for neurodegenerative diseases. Additionally, its stability and bioactivity make it a valuable tool in various scientific research applications.
Eigenschaften
CAS-Nummer |
151367-95-2 |
|---|---|
Molekularformel |
C9H11N3O4 |
Molekulargewicht |
225.204 |
IUPAC-Name |
2-[(3S,8aS)-1,4,6-trioxo-3,7,8,8a-tetrahydro-2H-pyrrolo[1,2-a]pyrazin-3-yl]acetamide |
InChI |
InChI=1S/C9H11N3O4/c10-6(13)3-4-9(16)12-5(8(15)11-4)1-2-7(12)14/h4-5H,1-3H2,(H2,10,13)(H,11,15)/t4-,5-/m0/s1 |
InChI-Schlüssel |
ZNCJOFLZDKGPTL-WHFBIAKZSA-N |
SMILES |
C1CC(=O)N2C1C(=O)NC(C2=O)CC(=O)N |
Synonyme |
pyroglutamylasparagine diketopiperazine |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![3-[(4-ethyl-1-naphthalenyl)carbonyl]-1H-indole-1-pentanoicacid](/img/structure/B584490.png)
